REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[N:11]3[N:12]=[CH:13][C:14]([C:15]([O:17]CC)=[O:16])=[C:10]3[N:9]=[CH:8][CH:7]=2)=[CH:2]1.[OH-].[K+].Cl>C(O)C.O>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[N:11]3[N:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[C:10]3[N:9]=[CH:8][CH:7]=2)=[CH:2]1 |f:1.2,4.5|
|
Name
|
ethyl 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)OCC
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |